1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which can then be further functionalized to introduce the butyl group at the N1 position.
Industrial Production Methods: Industrial production methods for 1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key difference lies in the optimization of reaction parameters to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have provided insights into its binding interactions with tubulin, further elucidating its mechanism of action .
Comparison with Similar Compounds
1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be compared with other similar compounds in the pyrazolopyridine family, such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.
1H-pyrazolo[3,4-c]pyridine: Different ring fusion pattern, leading to variations in chemical reactivity and biological properties.
1H-pyrazolo[4,3-b]pyridine: Another isomer with distinct chemical and biological characteristics
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
1-butylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C10H14N4/c1-2-3-4-14-10-8(6-13-14)5-9(11)7-12-10/h5-7H,2-4,11H2,1H3 |
InChI Key |
MATNTRLLMDHITP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=C(C=C2C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.